molecular formula C8H10N4 B13065700 7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine

7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Katalognummer: B13065700
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: YXIJIQCOSHJINN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The synthetic process typically includes the formation of an intermediate, followed by cyclization to form the desired triazine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the cyclization process .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Analyse Chemischer Reaktionen

7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like iodine .

Wissenschaftliche Forschungsanwendungen

7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit viral replication by targeting viral RNA polymerase .

Vergleich Mit ähnlichen Verbindungen

7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family:

The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, which can differ significantly from other derivatives.

Eigenschaften

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

7-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C8H10N4/c1-2-6-3-4-7-8(9)10-5-11-12(6)7/h3-5H,2H2,1H3,(H2,9,10,11)

InChI-Schlüssel

YXIJIQCOSHJINN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C2N1N=CN=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.